![molecular formula C10H13N3O B11728293 N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11728293.png)
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of furan-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the products are purified by crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. The choice of solvents, temperature, and reaction time are critical factors in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.
Scientific Research Applications
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can interact with biomolecules such as proteins and enzymes, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-cyanoacetamide: Another furan derivative used in heterocyclic synthesis.
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: A compound with similar furan and pyrazole structures, used in coordination chemistry.
Uniqueness
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Biological Activity
N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole precursors under controlled conditions. Common reagents include:
- Oxidizing agents : Potassium permanganate
- Reducing agents : Sodium borohydride
- Solvents : Ethanol or dimethyl sulfoxide (DMSO)
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus.
Compound | Target Organism | Activity |
---|---|---|
This compound | E. coli | MIC = 32 µg/mL |
This compound | S. aureus | MIC = 16 µg/mL |
Anticancer Activity
The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentrations (GI50) are reported as follows:
Cell Line | GI50 (µM) |
---|---|
MCF7 | 3.79 |
A549 | 26.00 |
In a study conducted by Bouabdallah et al., derivatives similar to this compound exhibited significant cytotoxicity against HepG2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL6 in cell culture assays.
The biological activities of this compound are attributed to its ability to interact with various biomolecules, potentially acting as a ligand that binds to metal ions or proteins involved in disease pathways. Molecular docking studies suggest it may form stable complexes that modulate biological pathways effectively.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A comprehensive evaluation of pyrazole derivatives indicated that compounds with similar structures to N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-5-amines showed significant apoptosis induction in cancer cells .
- Anti-inflammatory Research : In a study assessing anti-inflammatory agents, this compound demonstrated a reduction in nitric oxide production in LPS-stimulated macrophages by over 60% .
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13N3O/c1-8-6-12-13(2)10(8)11-7-9-4-3-5-14-9/h3-6,11H,7H2,1-2H3 |
InChI Key |
DPLUHIRQIBRDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CO2 |
Origin of Product |
United States |
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